Cas no 936092-52-3 (5-Methyl-n2-[4-(4-methyl-piperazin-1-yl)-phenyl]-pyrimidine-2,4-diamine)

5-Methyl-n2-[4-(4-methyl-piperazin-1-yl)-phenyl]-pyrimidine-2,4-diamine structure
936092-52-3 structure
Product Name:5-Methyl-n2-[4-(4-methyl-piperazin-1-yl)-phenyl]-pyrimidine-2,4-diamine
CAS No:936092-52-3
MF:C16H22N6
MW:298.386082172394
CID:2196029
PubChem ID:56924169
Update Time:2025-04-21

5-Methyl-n2-[4-(4-methyl-piperazin-1-yl)-phenyl]-pyrimidine-2,4-diamine Chemical and Physical Properties

Names and Identifiers

    • 5-Methyl-n2-[4-(4-methyl-piperazin-1-yl)-phenyl]-pyrimidine-2,4-diamine
    • 5-methyl-2-N-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine
    • 936092-52-3
    • JZHAICAGPHJUQY-UHFFFAOYSA-N
    • DTXSID70718802
    • AKOS015841912
    • 5-Methyl-N~2~-[4-(4-methylpiperazin-1-yl)phenyl]pyrimidine-2,4-diamine
    • DB-088693
    • SCHEMBL270386
    • 5-Methyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)pyrimidine-2,4-diamine
    • 5-METHYL-N2-[4-(4-METHYLPIPERAZIN-1-YL)PHENYL]PYRIMIDINE-2,4-DIAMINE
    • Inchi: 1S/C16H22N6/c1-12-11-18-16(20-15(12)17)19-13-3-5-14(6-4-13)22-9-7-21(2)8-10-22/h3-6,11H,7-10H2,1-2H3,(H3,17,18,19,20)
    • InChI Key: JZHAICAGPHJUQY-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC(=CC=2)NC2N=CC(C)=C(N)N=2)CCN(C)CC1

Computed Properties

  • Exact Mass: 298.19059473Da
  • Monoisotopic Mass: 298.19059473Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 70.3Ų

Experimental Properties

  • Density: 1.223
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